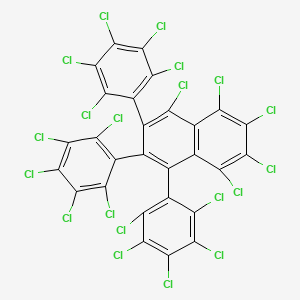
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene is a highly chlorinated aromatic compound It is characterized by its complex structure, which includes a naphthalene core substituted with multiple pentachlorophenyl groups
準備方法
The synthesis of 1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene typically involves multiple steps, starting with the chlorination of naphthalene. The process includes:
Chlorination of Naphthalene: Naphthalene is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Pentachlorophenyl Groups: Pentachlorophenol is synthesized by chlorinating phenol. This step involves the use of chlorine gas and a catalyst.
Coupling Reaction: The pentachlorophenyl groups are then coupled to the chlorinated naphthalene core through a series of substitution reactions, often facilitated by a base such as sodium hydroxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace chlorine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and the presence of catalysts or bases. Major products formed from these reactions vary depending on the specific conditions and reagents used.
科学的研究の応用
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential as a bioactive compound, particularly in the study of enzyme inhibition and protein binding.
Medicine: Its derivatives are being investigated for their potential use in pharmaceuticals, including as antimicrobial and anticancer agents.
Industry: The compound is used in the development of advanced materials, such as high-performance polymers and coatings, due to its stability and resistance to degradation.
作用機序
The mechanism by which 1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene exerts its effects is primarily through its interaction with molecular targets such as enzymes and proteins. The compound’s high degree of chlorination allows it to form strong interactions with these targets, potentially inhibiting their activity. Pathways involved may include disruption of cellular processes and interference with metabolic pathways.
類似化合物との比較
Similar compounds to 1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene include:
Pentachlorophenol: Known for its use as a pesticide and disinfectant, it shares the high degree of chlorination but differs in its simpler structure.
Pentachloropyridine: Used in organic synthesis, it is another highly chlorinated compound but with a pyridine core.
Pentachloronaphthalene: Similar in structure but lacks the additional pentachlorophenyl groups, making it less complex.
特性
CAS番号 |
66341-44-4 |
|---|---|
分子式 |
C28Cl20 |
分子量 |
1045.3 g/mol |
IUPAC名 |
1,2,3,4,5-pentachloro-6,7,8-tris(2,3,4,5,6-pentachlorophenyl)naphthalene |
InChI |
InChI=1S/C28Cl20/c29-9-3(8-16(36)24(44)28(48)25(45)17(8)37)1(5-11(31)20(40)26(46)21(41)12(5)32)2(4-7(9)15(35)19(39)18(38)10(4)30)6-13(33)22(42)27(47)23(43)14(6)34 |
InChIキー |
MZEWNFGNAKSARN-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C2=C1C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


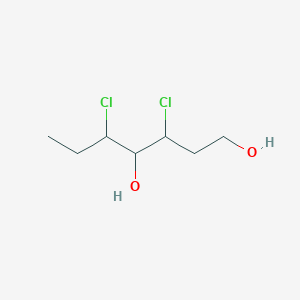

![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)

![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
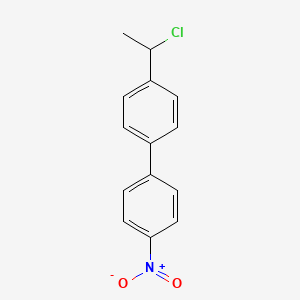
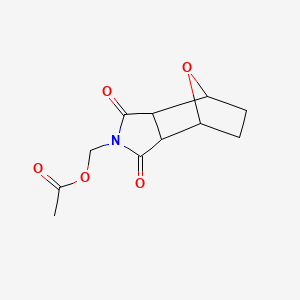
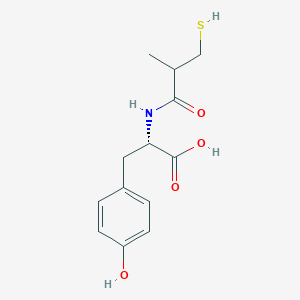
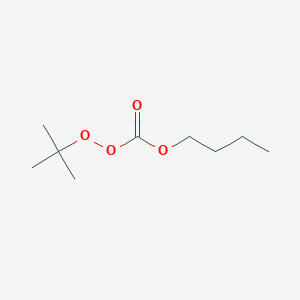
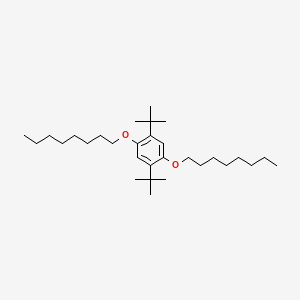
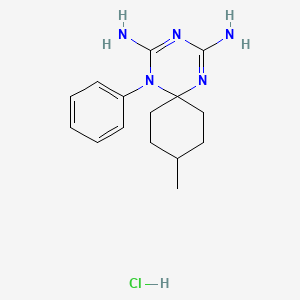
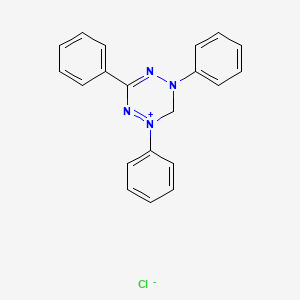
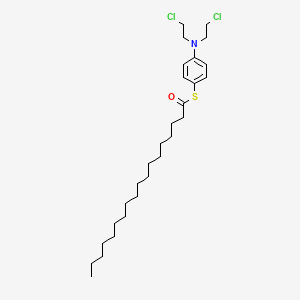
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
